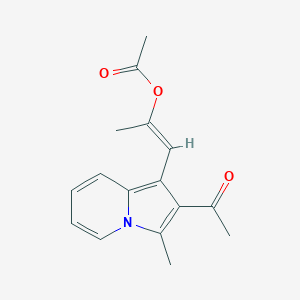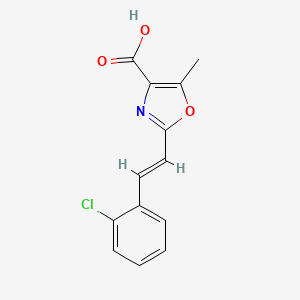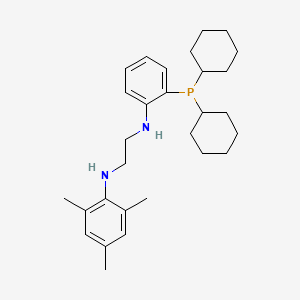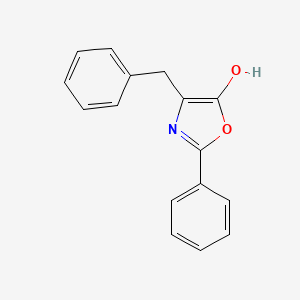
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate is a chemical compound that belongs to the indolizine family.
Preparation Methods
The synthesis of 1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the acetylation of 3-methylindolizine followed by a reaction with prop-1-en-2-yl acetate under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Scientific Research Applications
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate can be compared with other indolizine derivatives:
1-(2-Acetylindolizin-1-yl)prop-1-en-2-yl acetate: Similar structure but lacks the methyl group at the 3-position.
1-(2-Acetyl-3-ethylindolizin-1-yl)prop-1-en-2-yl acetate: Contains an ethyl group instead of a methyl group at the 3-position.
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl butyrate: Similar structure but with a butyrate ester instead of an acetate ester.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
[(E)-1-(2-acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl] acetate |
InChI |
InChI=1S/C16H17NO3/c1-10(20-13(4)19)9-14-15-7-5-6-8-17(15)11(2)16(14)12(3)18/h5-9H,1-4H3/b10-9+ |
InChI Key |
FFMRXNFMOLWFQI-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C(=C2N1C=CC=C2)/C=C(\C)/OC(=O)C)C(=O)C |
Canonical SMILES |
CC1=C(C(=C2N1C=CC=C2)C=C(C)OC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)

![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)


![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
